Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate
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Overview
Description
Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated pyridoindole core, which is a significant structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps such as recrystallization and chromatography are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and substituted indole derivatives .
Scientific Research Applications
Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral and antimicrobial properties.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Shows significant biological activities.
Uniqueness
Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate is unique due to its brominated pyridoindole structure, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C19H13BrN2O2 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-4-2-3-5-16(14)22-17-7-6-12(20)10-15(17)13-8-9-21-11-18(13)22/h2-11H,1H3 |
InChI Key |
PIZWHJFNSKZZJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=NC=C4 |
Origin of Product |
United States |
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